EBV lytic cycle inducer-1
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Overview
Description
Epstein-Barr virus lytic cycle inducer-1 is a compound known for its ability to reactivate the lytic cycle of the Epstein-Barr virus. This compound is particularly significant in the context of Epstein-Barr virus-associated malignancies, as it can induce the virus to enter the lytic phase, leading to the destruction of infected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epstein-Barr virus lytic cycle inducer-1 involves several steps. One method includes the use of iron chelators, which can be combined with histone deacetylase inhibitors like Romidepsin and Suberoylanilide Hydroxamic Acid to synergistically induce the Epstein-Barr virus lytic cycle . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and double-distilled water .
Industrial Production Methods
Industrial production methods for Epstein-Barr virus lytic cycle inducer-1 are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, ensuring the compound’s purity and efficacy for therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Epstein-Barr virus lytic cycle inducer-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the compound’s structure, potentially affecting its efficacy.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include histone deacetylase inhibitors, protein kinase C activators, and mitogen-activated protein kinase family members . Conditions such as temperature, pH, and solvent choice are critical in determining the reaction outcomes.
Major Products
The major products formed from these reactions include various derivatives of Epstein-Barr virus lytic cycle inducer-1, which may have enhanced or reduced activity depending on the modifications made.
Scientific Research Applications
Epstein-Barr virus lytic cycle inducer-1 has several scientific research applications:
Chemistry: Used to study the reactivation of the Epstein-Barr virus lytic cycle and its effects on cellular processes.
Biology: Helps in understanding the molecular mechanisms of Epstein-Barr virus reactivation and its role in malignancies.
Industry: May be used in the development of antiviral therapies and diagnostic tools for Epstein-Barr virus infections.
Mechanism of Action
Epstein-Barr virus lytic cycle inducer-1 exerts its effects by modulating various signaling pathways in the host cell. It activates protein kinase C directly or in combination with mitogen-activated protein kinase family members, including extracellular-signal-regulated kinase, c-Jun N-terminal kinases, and p38 signaling pathways . These activations lead to the reactivation of the Epstein-Barr virus lytic cycle, resulting in the expression of viral genes and the eventual destruction of infected cells.
Comparison with Similar Compounds
Similar Compounds
Histone Deacetylase Inhibitors: Such as Romidepsin and Suberoylanilide Hydroxamic Acid, which also induce the Epstein-Barr virus lytic cycle.
Protein Kinase C Activators: Compounds that activate protein kinase C and contribute to the reactivation of the Epstein-Barr virus lytic cycle.
Adenosine: Induces Epstein-Barr virus lytic reactivation through the adenosine A1 receptor.
Uniqueness
Epstein-Barr virus lytic cycle inducer-1 is unique due to its specific combination of iron chelation and histone deacetylase inhibition, which synergistically induce the Epstein-Barr virus lytic cycle more effectively than other compounds . This makes it a promising candidate for therapeutic applications in Epstein-Barr virus-associated malignancies.
Properties
IUPAC Name |
3-bromo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJPBATWGXWPLE-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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